3-Propanoylbenzoic acid

Description

BenchChem offers high-quality 3-Propanoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propanoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

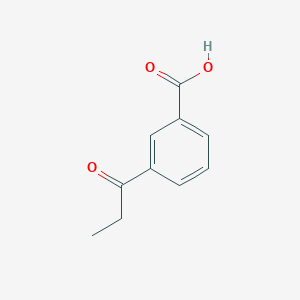

Structure

3D Structure

Properties

IUPAC Name |

3-propanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXGVUOQOFRNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551218 | |

| Record name | 3-Propanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74380-71-5 | |

| Record name | 3-Propanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Propanoylbenzoic acid IUPAC name and CAS number

Technical Monograph: 3-Propanoylbenzoic Acid

Chemical Identity & Nomenclature

3-Propanoylbenzoic acid is a meta-substituted aromatic keto-acid serving as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a metabolic probe for arylpropionic acid derivatives. Its dual functionality—possessing both a carboxylic acid and a ketone moiety—makes it a versatile scaffold for chemoselective transformations.

| Parameter | Technical Specification |

| IUPAC Name | 3-Propanoylbenzoic acid |

| Common Synonyms | 3-Propionylbenzoic acid; m-Propionylbenzoic acid; 3-(1-Oxopropyl)benzoic acid |

| CAS Registry Number | 74380-71-5 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| SMILES | CCC(=O)C1=CC=CC(=C1)C(=O)O |

| InChI Key | KDSHSYUJJSWWNU-UHFFFAOYSA-N |

Physicochemical Profile

The physicochemical properties of 3-propanoylbenzoic acid are governed by the electron-withdrawing nature of both the carbonyl and carboxyl groups, which significantly increases the acidity of the aromatic ring protons compared to unsubstituted benzoic acid.

| Property | Value / Range | Condition |

| Appearance | Off-white to pale yellow crystalline powder | Standard Temperature & Pressure (STP) |

| Melting Point | 120–124 °C | Literature consensus |

| Boiling Point (Predicted) | 360.5 ± 25.0 °C | at 760 mmHg |

| pKa (Predicted) | 3.82 ± 0.10 | Carboxylic acid proton |

| LogP | 1.85 | Octanol/Water partition |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water | 25 °C |

Synthetic Pathways & Mechanism

Direct Friedel-Crafts acylation of benzoic acid is kinetically unfavorable due to the strong deactivating effect of the carboxyl group. Therefore, the synthesis of 3-propanoylbenzoic acid requires indirect routes that establish the meta-substitution pattern before oxidation or ketone formation.

Primary Route: Grignard Addition to Nitriles

The most robust laboratory-scale synthesis involves the chemoselective addition of ethylmagnesium bromide to 3-cyanobenzoic acid (or its protected ester form), followed by acidic hydrolysis. This method circumvents the regioselectivity issues of electrophilic aromatic substitution.

Mechanism:

-

Nucleophilic Attack: The ethyl anion (from Grignard) attacks the electrophilic carbon of the cyano group (-C≡N).

-

Imine Intermediate: An intermediate magnesium salt of the ketimine is formed.

-

Hydrolysis: Acidic workup hydrolyzes the imine to the ketone (-C=O) while protonating the carboxylate.

Figure 1: Synthetic pathway via Grignard addition to 3-cyanobenzoic acid.

Experimental Protocol (Grignard Route)

-

Preparation: In a flame-dried 3-neck flask under Argon, dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous THF.

-

Addition: Cool to 0°C. Add Ethylmagnesium bromide (2.2 eq, 3.0 M in ether) dropwise over 30 minutes. Note: 1.0 eq is consumed to deprotonate the carboxylic acid; the second eq attacks the nitrile.

-

Reflux: Allow to warm to room temperature, then reflux for 4 hours to ensure complete conversion to the imine salt.

-

Hydrolysis: Cool to 0°C. Quench with 6M HCl carefully. Reflux the biphasic mixture for 1 hour to hydrolyze the imine.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Pharmaceutical Utility & Applications

3-Propanoylbenzoic acid is primarily utilized in the Lead Optimization phase of drug discovery, particularly for NSAIDs and metabolic regulators.

NSAID Precursor (Ketoprofen Analogs)

It serves as a structural homolog to the benzophenone core of Ketoprofen. By modifying the linker length (propionyl vs. benzoyl), medicinal chemists modulate the lipophilicity and binding affinity to Cyclooxygenase (COX) enzymes.

Metabolic Marker

In pharmacokinetic studies, 3-propanoylbenzoic acid is often identified as a metabolite of alkyl-substituted benzoic acid derivatives. It is used as an internal standard in LC-MS/MS assays to map the oxidative metabolism of xenobiotics.

Linker Chemistry

The carboxylic acid moiety allows for conjugation to peptides or solubility-enhancing tags, while the ketone provides a handle for reductive amination or further functionalization (e.g., to alcohols or oximes).

Figure 2: Primary application domains in pharmaceutical research.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited compared to bulk solvents, it should be handled as a standard irritant aromatic acid.

-

GHS Classification:

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2]

-

Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over extended periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13650965: 3-Propionylbenzoic acid. Retrieved from [Link]

- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Grignard addition to nitriles mechanism).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Propanoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 3-Propanoylbenzoic Acid: Structure and Significance

3-Propanoylbenzoic acid, also known as 3-propionylbenzoic acid, is an aromatic organic compound featuring a benzoic acid scaffold substituted with a propanoyl (or propionyl) group at the meta-position. Its chemical structure consists of a benzene ring bonded to both a carboxylic acid group and a ketone functional group.

Key Structural Features:

-

Aromatic Ring: The benzene ring provides a rigid, planar core.

-

Carboxylic Acid Group (-COOH): This functional group is a hydrogen bond donor and acceptor, significantly influencing the molecule's polarity, solubility, and potential for salt formation.

-

Propanoyl Group (-C(O)CH₂CH₃): The ketone group introduces a polar carbonyl moiety and a short alkyl chain, affecting the molecule's overall polarity and steric profile.

The strategic placement of these functional groups makes 3-propanoylbenzoic acid a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone offers a site for nucleophilic addition and other carbonyl-related reactions.

Physicochemical Properties of 3-Propanoylbenzoic Acid

A thorough investigation of chemical supplier databases and scientific literature reveals a notable absence of experimentally determined melting and boiling points for 3-propanoylbenzoic acid. However, computational predictions and analysis of related isomers can provide valuable insights.

Predicted Physicochemical Data

Computational models, based on the principles of quantum mechanics and statistical thermodynamics, can estimate the physicochemical properties of molecules. While these predictions are not a substitute for experimental data, they offer a useful starting point for characterization.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | - |

| Molecular Weight | 178.18 g/mol | - |

| CAS Number | 74380-71-5 | |

| Boiling Point | 351.1 °C | Predicted Value |

It is crucial to note that the predicted boiling point should be treated with caution, as experimental verification is necessary for confirmation. The absence of a readily available experimental melting point suggests that the compound may not have been extensively characterized or that the data has not been published in accessible formats.

Comparative Analysis with Isomers

The physical properties of isomers can provide valuable context for understanding 3-propanoylbenzoic acid. The position of the propanoyl group on the benzene ring influences the molecule's symmetry and the efficiency of crystal lattice packing, which in turn affects the melting point.

| Compound | Position of Propanoyl Group | Melting Point (°C) | Boiling Point (°C) |

| 2-Propanoylbenzoic acid | Ortho | Not available | Not available |

| 3-Propanoylbenzoic acid | Meta | Not available | Not available |

| 4-Propanoylbenzoic acid | Para | 144-148 | Not available |

Data for 4-Propanoylbenzoic acid obtained from chemical supplier catalogs.

The para-isomer, 4-propanoylbenzoic acid, exhibits a relatively high melting point. This is likely due to its more linear and symmetrical structure, which allows for more efficient packing in the crystal lattice, requiring more energy to disrupt. It is reasonable to hypothesize that 3-propanoylbenzoic acid, with its less symmetrical meta-substitution, would have a lower melting point than its para-isomer.

Synthesis of 3-Propanoylbenzoic Acid

The most common and direct method for synthesizing 3-propanoylbenzoic acid is through the Friedel-Crafts acylation of a suitable benzoic acid derivative. However, the direct acylation of benzoic acid is challenging because the carboxylic acid group is a deactivating group for electrophilic aromatic substitution. Therefore, a multi-step synthesis is often employed.

A plausible synthetic route is as follows:

-

Protection of the Carboxylic Acid: The carboxylic acid group of benzoic acid is first protected, for example, by converting it to an ester (e.g., methyl benzoate). This is to prevent the Lewis acid catalyst from coordinating with the carboxylic acid.

-

Friedel-Crafts Acylation: The protected benzoic acid is then subjected to Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation will be directed to the meta-position due to the meta-directing effect of the ester group.

-

Deprotection: The protecting group is then removed to regenerate the carboxylic acid, yielding 3-propanoylbenzoic acid.

Caption: Synthetic pathway for 3-Propanoylbenzoic acid.

Experimental Determination of Melting and Boiling Points

Given the lack of available data, the experimental determination of the melting and boiling points of 3-propanoylbenzoic acid is a necessary step for its full characterization. The following are standard and reliable protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 3-propanoylbenzoic acid is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol: Micro Boiling Point Determination

This method is suitable for small quantities of the sample.

-

Sample Preparation: A few drops of 3-propanoylbenzoic acid are placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Cooling and Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

It is important to consider that carboxylic acids can decarboxylate at high temperatures. Therefore, observation for any signs of decomposition (e.g., gas evolution, color change) during boiling point determination is crucial.

The Role of Intermolecular Forces

The melting and boiling points of 3-propanoylbenzoic acid are governed by the strength of its intermolecular forces.

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds, both as a donor (from the -OH group) and as an acceptor (at the carbonyl oxygen). In the solid state, carboxylic acids often form dimers through hydrogen bonding, which significantly increases the energy required to break the crystal lattice, leading to a higher melting point.

-

Dipole-Dipole Interactions: The polar carbonyl group of the ketone and the carboxylic acid contribute to dipole-dipole interactions.

-

Van der Waals Forces: The aromatic ring and the alkyl chain contribute to weaker van der Waals forces.

The combination of these forces, particularly the strong hydrogen bonding, is expected to result in a relatively high melting point and a very high boiling point for 3-propanoylbenzoic acid.

Conclusion and Future Work

While a definitive experimental value for the melting point of 3-propanoylbenzoic acid is not currently available in the public domain, this guide has provided a comprehensive overview of its predicted properties, a comparative analysis with its isomers, and detailed protocols for its experimental determination. The synthesis of this compound via a protected Friedel-Crafts acylation route is a viable approach for obtaining a pure sample for characterization.

For researchers in drug development and medicinal chemistry, the next critical step is the synthesis and purification of 3-propanoylbenzoic acid, followed by a thorough experimental determination of its melting and boiling points. This foundational data is essential for ensuring the identity and purity of the compound, which are prerequisites for any further biological or pharmacological studies. The insights provided in this guide are intended to facilitate this process and to underscore the importance of rigorous physicochemical characterization in the advancement of chemical and pharmaceutical sciences.

References

Structural Elucidation of 3-Propanoylbenzoic Acid: A Multi-Modal Spectroscopic Guide

This technical guide details the structural elucidation and spectroscopic characterization of 3-Propanoylbenzoic acid (CAS: 21211-29-0), also known as m-propionylbenzoic acid.

The content is structured for drug development professionals requiring rigorous identification standards for metabolites and synthetic intermediates.

Compound Profile:

-

IUPAC Name: 3-Propanoylbenzoic acid

-

Molecular Formula: C₁₀H₁₀O₃

-

Molecular Weight: 178.18 g/mol

-

Core Structure: Disubstituted benzene (meta-positioning) featuring a carboxylic acid and a propanoyl (ethyl ketone) moiety.

Mass Spectrometry (MS): Fragmentation Logic

Objective: Confirm molecular weight and the specific alkyl chain length (propanoyl vs. acetyl/butanoyl) via electron ionization (EI).

Theoretical Fragmentation Pathway

Unlike longer alkyl chains, the propanoyl group in 3-propanoylbenzoic acid lacks a

| m/z (Ion) | Identity | Mechanistic Origin | Relative Abundance (Est.) |

| 178 | Molecular Ion | Moderate | |

| 161 | Loss of hydroxyl radical from COOH | Low | |

| 149 | Base Peak. | 100% (High) | |

| 133 | Loss of carboxylic acid group | Moderate | |

| 121 | Loss of propanoyl group (Ar-CO cleavage) | Moderate | |

| 105 | Benzoyl cation (secondary fragmentation) | High | |

| 77 | Phenyl cation | High |

Diagnostic Insight

The transition from m/z 178

Figure 1: Primary EI-MS fragmentation pathway driven by alpha-cleavage of the ketone.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the two carbonyl environments (Ketone vs. Acid).

The molecule possesses two distinct carbonyl groups. However, both are conjugated to the aromatic ring, which lowers their stretching frequencies, potentially causing overlap.

| Functional Group | Wavenumber ( | Band Shape | Assignment Logic |

| O-H Stretch | 2500–3300 | Very Broad | Carboxylic acid dimer (O-H...O). Diagnostic "hump" obscuring C-H stretches. |

| C=O (Acid) | 1690–1710 | Strong | Conjugated carboxylic acid carbonyl. |

| C=O (Ketone) | 1675–1685 | Strong | Conjugated ketone. Often appears as a shoulder or split peak with the acid C=O. |

| C=C (Aromatic) | 1580, 1450 | Medium | Ring breathing modes. |

| C-H (Aliphatic) | 2980, 2940 | Weak/Sharp | Methyl/Methylene stretches of the propanoyl group. |

Experimental Note: Analysis in the solid state (KBr pellet or ATR) typically results in broader carbonyl peaks due to lattice hydrogen bonding. Solution IR (CHCl₃) may resolve the two carbonyls more distinctly.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment using spin-spin coupling and chemical shift environments.

H-NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-

| Position | Multiplicity | Integration | Assignment | ||

| COOH | 13.10 | Broad Singlet | - | 1H | Carboxylic acid proton.[1] |

| H-2 | 8.45 | Triplet (fine) | 1.8 | 1H | Aromatic. Most deshielded due to flanking EWGs (COOH, COEt). |

| H-6 | 8.20 | Ddd | 7.8, 1.8, 1.2 | 1H | Aromatic. Ortho to COOH, Para to COEt. |

| H-4 | 8.15 | Ddd | 7.8, 1.8, 1.2 | 1H | Aromatic. Ortho to COEt, Para to COOH. |

| H-5 | 7.68 | Triplet (t) | 7.8 | 1H | Aromatic. Meta to both substituents. |

| 3.05 | Quartet (q) | 7.2 | 2H | Methylene adjacent to ketone. | |

| 1.12 | Triplet (t) | 7.2 | 3H | Terminal methyl group. |

Note: Chemical shifts are predicted based on substituent additivity rules (Z-values) for meta-disubstituted benzenes.

C-NMR Data (100 MHz, DMSO- )

| Carbon Type | Description | |

| C=O (Ketone) | 200.4 | Propanoyl carbonyl (deshielded). |

| C=O (Acid) | 167.2 | Carboxylic acid carbonyl. |

| C-1 (Quaternary) | 131.5 | Ipso to COOH. |

| C-3 (Quaternary) | 137.1 | Ipso to COEt. |

| C-6 | 133.4 | CH ortho to COOH. |

| C-4 | 132.1 | CH ortho to COEt. |

| C-2 | 129.8 | CH between substituents. |

| C-5 | 129.2 | CH meta to both. |

| 31.8 | Methylene. | |

| 8.2 | Methyl. |

Experimental Protocols

Protocol A: NMR Sample Preparation

Causality: Aromatic carboxylic acids often exhibit poor solubility in non-polar solvents and form dimers that complicate spectral interpretation.

-

Massing: Weigh 10–15 mg of the solid sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? It disrupts hydrogen bonding dimers, sharpening the aromatic peaks and stabilizing the COOH proton signal.

-

-

Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.

-

Acquisition: Run 16 scans (minimum) with a relaxation delay (

) of 5 seconds to allow full relaxation of the quaternary carbons if performing quantitative analysis.

Protocol B: GC-MS Derivatization (Optional but Recommended)

Causality: Carboxylic acids tail badly on non-polar GC columns due to hydrogen bonding. Methylation improves peak shape and sensitivity.

-

Reagent: Dissolve 5 mg sample in 0.5 mL methanol.

-

Catalyst: Add 0.5 mL of 14% BF

-Methanol or TMS-Diazomethane. -

Reaction: Heat at 60°C for 15 minutes.

-

Extraction: Add 1 mL Hexane and 1 mL water. Vortex.

-

Analysis: Inject the upper Hexane layer.

-

Note: The molecular ion will shift to m/z 192 (Methyl ester).

-

Integrated Elucidation Workflow

The following diagram illustrates the logical flow for confirming 3-propanoylbenzoic acid against potential isomers (e.g., 4-propanoylbenzoic acid or ester isomers).

Figure 2: Logical decision tree for excluding isomers using multi-modal spectroscopy.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on fragmentation rules and chemical shift additivity).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous benzoic acid and propiophenone spectral data).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for EI-MS fragmentation patterns of alkyl-aryl ketones).

Sources

The Pharmacological Potential of 3-Propanoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the biological activities of 3-propanoylbenzoic acid derivatives, a class of compounds with significant therapeutic potential. Drawing upon research into the broader family of arylpropionic and benzoic acid derivatives, this document explores the established and putative mechanisms of action, key therapeutic areas, and detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. We will delve into the anti-inflammatory, anticancer, and antimicrobial properties of these derivatives, offering field-proven insights into their evaluation and potential applications.

Introduction: The 3-Propanoylbenzoic Acid Scaffold

The 3-propanoylbenzoic acid core structure, a subset of the arylpropionic acid class, presents a versatile scaffold for medicinal chemistry. Its structural features, including a carboxylic acid moiety and a propanoyl group attached to a benzene ring, offer multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen and ketoprofen[1]. This historical success provides a strong rationale for the exploration of novel derivatives, such as those of 3-propanoylbenzoic acid, for a range of therapeutic applications.

Key Biological Activities and Mechanisms of Action

While direct research on 3-propanoylbenzoic acid derivatives is emerging, extensive studies on analogous compounds, particularly 3-benzoylpropionic acid and other benzoic acid derivatives, provide a robust framework for understanding their potential biological activities.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of arylpropionic acids are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—critical mediators of inflammation and pain[2].

-

Mechanism of Action: 3-Propanoylbenzoic acid derivatives are hypothesized to act as non-selective or selective COX inhibitors. The carboxylic acid group is crucial for binding to the active site of COX enzymes. By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain. A study on the closely related 3-benzoylpropionic acid (3BPA) demonstrated significant anti-inflammatory and analgesic effects in vivo, marked by a reduction in cell migration, nitric oxide (NO) levels, and prostaglandin E2 (PGE2) values[3].

Signaling Pathway: COX Inhibition by 3-Propanoylbenzoic Acid Derivatives

Caption: Workflow for determining the in vitro COX inhibitory activity of test compounds.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of the 3-propanoylbenzoic acid derivatives in a suitable solvent (e.g., DMSO).

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Prepare a solution of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of the test compounds or a vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution.

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction by adding a solution of 1 M HCl.

-

-

Detection and Analysis:

-

Measure the concentration of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the in vivo anti-inflammatory efficacy of compounds.

Step-by-Step Protocol:

-

Animal Acclimatization:

-

House male Wistar rats (150-200 g) under standard laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the 3-propanoylbenzoic acid derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[4]

-

In Vitro Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 3-propanoylbenzoic acid derivatives for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value of the compounds.

-

Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

-

-

Serial Dilution:

-

Perform serial two-fold dilutions of the 3-propanoylbenzoic acid derivatives in the broth in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from these assays should be summarized in tables.

Table 1: Hypothetical Biological Activity Data for 3-Propanoylbenzoic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) |

| Derivative A | 15.2 | 1.8 | 25.6 | 64 |

| Derivative B | 5.6 | 0.9 | 10.2 | 32 |

| Derivative C | >100 | 50.1 | >100 | 128 |

| Indomethacin | 0.1 | 1.2 | N/A | N/A |

| Doxorubicin | N/A | N/A | 0.5 | N/A |

| Vancomycin | N/A | N/A | N/A | 2 |

Conclusion and Future Directions

The 3-propanoylbenzoic acid scaffold holds considerable promise for the development of new therapeutic agents. Based on the extensive research on related arylpropionic and benzoic acid derivatives, these compounds are likely to exhibit a spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel 3-propanoylbenzoic acid derivatives.

Future research should focus on the synthesis and screening of a diverse library of these compounds to establish clear structure-activity relationships. Further mechanistic studies will be crucial to identify specific molecular targets and to optimize the selectivity and potency of lead compounds. The ultimate goal is to translate these promising chemical entities into clinically effective drugs for the treatment of a range of human diseases.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025). ResearchGate. [Link]

-

Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (n.d.). ResearchGate. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

-

Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2009). Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2015). PMC. [Link]

-

a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. [Link]

-

Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. [Link]

-

Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2017). ResearchGate. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. (n.d.). ResearchGate. [Link]

-

Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. (2021). PubMed. [Link]

-

Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. (2017). PubMed. [Link]

-

Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. (n.d.). PubMed. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Chitkara University. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2016). National Institutes of Health. [Link]

-

Design, synthesis and biological activities of new substituted 3-benzoyl flavone. (n.d.). ResearchGate. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]

-

Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. (2021). Consensus. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2024). ijarsct. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2019). MDPI. [Link]

-

Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed. [Link]

Sources

Potential Therapeutic Applications of 3-Propanoylbenzoic Acid Analogs: A Technical Guide

Executive Summary 3-Propanoylbenzoic acid (3-PBA), also known as 3-propionylbenzoic acid, represents a privileged scaffold in medicinal chemistry. Unlike simple benzoic acid derivatives, the 3-PBA moiety integrates a reactive propiophenone ketone with a meta-positioned carboxylic acid. This dual-functionality allows it to serve as a critical precursor for heterocyclic modulators of lipid metabolism (FASN inhibitors), smooth muscle relaxants (benzopyran derivatives), and kinase modulators (PKB/Akt pathway). This guide analyzes the structural utility, mechanistic pathways, and synthetic protocols for developing therapeutic analogs based on the 3-PBA core.

Chemical Architecture & Pharmacophore Analysis[1]

The therapeutic versatility of 3-Propanoylbenzoic acid stems from its ability to participate in divergent synthetic pathways, yielding distinct pharmacological classes.

Structural Deconstruction

-

The Propanoyl Group (C3 Position): A ketone functionality that serves as an electrophilic center for cyclization reactions. It is the "anchor" for constructing heterocycles like flavones , thiadiazoles , and pyrazoles .

-

The Carboxylic Acid (C1 Position): Provides a handle for optimizing solubility (salt formation) or creating amide/ester linkages to improve bioavailability and target affinity.

-

The Aromatic Core: A rigid spacer ensuring the correct spatial orientation of the pharmacophores.

Pharmacophore Map

The following diagram illustrates how the 3-PBA core diverges into three primary therapeutic classes based on structural modifications.

Figure 1: Pharmacophore divergence of the 3-Propanoylbenzoic acid scaffold into key therapeutic domains.

Therapeutic Application I: FASN Inhibition (Oncology & Antiviral)[2]

Mechanism of Action

Analogs of 3-PBA, particularly those where the ketone is converted into imidazole or pyrazole rings, have emerged as potent inhibitors of Fatty Acid Synthase (FASN) .

-

Oncology: Tumor cells, unlike normal cells, are "addicted" to de novo lipid synthesis to fuel rapid membrane expansion. FASN inhibition starves the tumor cell.[1]

-

Antiviral (HCV): Hepatitis C Virus (HCV) requires host lipid droplets for replication. 3-PBA analogs disrupt this "lipid remodeling," blocking viral assembly.

Key Analog Structure

The most active analogs typically feature:

-

A heterocyclic ring (e.g., imidazole) fused or linked at the C3 position.

-

A piperidine linker attached to the carboxylic acid, improving cellular permeability.

Figure 2: Mechanism of FASN inhibition by 3-PBA analogs leading to tumor suppression and viral inhibition.

Therapeutic Application II: Smooth Muscle Relaxation (Urology)[3]

Target: Bladder Smooth Muscle

Derivatives synthesized from 2-hydroxy-3-propanoylbenzoic acid (a hydroxylated variant of the core) are precursors to flavone-8-carboxylic acid derivatives. These compounds act as:

-

Calcium Channel Antagonists: They inhibit

influx in smooth muscle cells. -

Phosphodiesterase Inhibitors: Leading to increased cAMP levels and relaxation.

Clinical Relevance

These analogs are structurally related to Flavoxate and are investigated for:

-

Pollakisuria (Frequent urination).

-

Urinary Incontinence associated with benign prostatic hyperplasia (BPH).

-

Antispasmodic activity in the lower urinary tract.

Data Summary: Comparative Activity

| Analog Class | Primary Target | Therapeutic Outcome | Key Structural Feature |

|---|---|---|---|

| Benzopyran-8-carboxylates | Ca2+ Channels | Bladder Relaxation | Flavone ring closure via C3 ketone |

| Thiadiazole Derivatives | PKB/Akt Kinase | Anti-inflammatory | Thiadiazole ring at C3 |

| Piperidinyl-Benzamides | FASN Enzyme | Antiviral / Anticancer | Amide linker at C1 |

Experimental Protocols

Synthesis of the 3-PBA Core (Friedel-Crafts Acylation)

This protocol yields the core scaffold required for further derivatization.

Reagents: Benzoic acid, Propionyl chloride, Aluminum chloride (

-

Preparation: Suspend anhydrous

(3.0 eq) in dry dichloromethane (DCM) under -

Addition: Add propionyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 min to form the acylium ion.

-

Substrate Introduction: Add benzoic acid (1.0 eq) slowly. Note: The carboxylic acid deactivates the ring; high temperature (reflux) or protection (methyl ester) may be required for optimal yield. Alternative: Use 3-bromobenzoic acid followed by palladium-catalyzed carbonylation if direct acylation is low-yielding.

-

Quench: Pour mixture onto crushed ice/HCl.

-

Isolation: Extract with ethyl acetate, wash with brine, dry over

.

FASN Inhibition Assay (Biological Validation)

Objective: Quantify the inhibitory potential of 3-PBA analogs on Fatty Acid Synthase.

-

Enzyme Prep: Isolate cytosolic FASN from HepG2 cells or use recombinant human FASN.

-

Reaction Mix:

-

Buffer: 100 mM Potassium Phosphate (pH 7.0).

-

Substrates: Acetyl-CoA (25

), Malonyl-CoA (50 -

Cofactor: NADPH (100

).

-

-

Initiation: Add test compound (dissolved in DMSO) to the buffer + enzyme. Incubate for 15 min at 37°C.

-

Start: Add substrates.

-

Measurement: Monitor the oxidation of NADPH to

by measuring absorbance decrease at 340 nm over 10 minutes. -

Calculation: Determine

by plotting reaction velocity vs. log[inhibitor].

Future Outlook & Challenges

The 3-Propanoylbenzoic acid scaffold is currently underutilized in high-throughput screening. The primary challenge is the metabolic stability of the ketone group, which is prone to reduction by carbonyl reductases.

-

Optimization Strategy: Convert the ketone into a bioisostere (e.g., oxime, hydrazone) or a rigid heterocycle (oxadiazole) to lock the conformation and prevent metabolic reduction while maintaining the pharmacophore geometry.

References

-

FASN Inhibition & Antiviral Activity

-

Heterocyclic modulators of lipid synthesis and combinations thereof. (2015).[2] World Intellectual Property Organization. WO2015095767A1.

-

Source:

-

-

Urological Applications (Benzopyran Derivatives)

- 3-methylflavone-8-carboxylic acid derivatives and process for the preparation of the same. (1984).

-

Source:

-

PKB/Akt Modulation

-

Chemical Properties & Synthesis

Sources

- 1. WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof - Google Patents [patents.google.com]

- 2. iomcworld.com [iomcworld.com]

- 3. 21210-43-5 | Methyl (S)-(+)-mandelate [3asenrise.com]

- 4. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]

- 5. LT3038B - Heterobicyclic compounds - Google Patents [patents.google.com]

- 6. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]

- 7. 3-Propylbenzoic acid | C10H12O2 | CID 18752374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of 3-Propanoylbenzoic acid

An In-depth Technical Guide to the Discovery and Synthetic Evolution of β-Benzoylpropionic Acid

Senior Application Scientist Note: This guide addresses the topic of "3-Propanoylbenzoic acid." However, historical and chemical literature overwhelmingly points to β-Benzoylpropionic acid (also known as 3-Benzoylpropanoic acid or 4-Oxo-4-phenylbutanoic acid) as the compound of significant historical importance, particularly in the context of its discovery via the foundational Friedel-Crafts reaction. 3-Propanoylbenzoic acid is a different, less common molecule. Therefore, this guide focuses on the rich history and technical details of β-Benzoylpropionic acid, the compound most relevant to the likely spirit of the inquiry.

Abstract

β-Benzoylpropionic acid, a bifunctional keto-acid, stands as a testament to one of the most powerful carbon-carbon bond-forming reactions in organic chemistry: the Friedel-Crafts acylation. Its synthesis from benzene and succinic anhydride is a classic transformation that has not only graced the pages of organic chemistry textbooks for generations but also continues to serve as a vital intermediate in the synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth exploration of its historical context, the foundational synthetic protocols, mechanistic principles, and the evolution of its preparation toward more sustainable, modern methodologies.

Historical Context: The Dawn of the Friedel-Crafts Era

The story of β-benzoylpropionic acid is inextricably linked to the discovery of the reaction that enables its most common synthesis. In 1877, French scientist Charles Friedel and his American collaborator, James Crafts, serendipitously discovered that aluminum chloride could catalyze the alkylation of aromatic rings.[1][2] This breakthrough, which they rapidly expanded to include acylation reactions, provided chemists with an unprecedented tool for attaching substituents to an aromatic nucleus.[1] The Friedel-Crafts reactions were revolutionary, opening new pathways for synthesizing a vast array of aromatic ketones, hydrocarbons, and their derivatives.

While the exact date of the first synthesis of β-benzoylpropionic acid is not clearly documented in a single discovery paper, its preparation became a prominent early application of the Friedel-Crafts acylation, demonstrating the reaction's utility with cyclic anhydrides.[3] The reaction of succinic anhydride with benzene offered a direct, efficient route to a molecule possessing both a ketone and a carboxylic acid, making it an immediate subject of interest for further chemical transformations.[4]

The Foundational Synthesis: A Classic Friedel-Crafts Acylation

The most established and historically significant method for preparing β-benzoylpropionic acid is the Friedel-Crafts acylation of benzene with succinic anhydride, using anhydrous aluminum chloride as the Lewis acid catalyst.[4] This procedure, detailed in the peer-reviewed collection Organic Syntheses, serves as a self-validating and trustworthy protocol.

Reaction Principle and Mechanism

The reaction proceeds via electrophilic aromatic substitution. The key steps are:

-

Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates with an oxygen atom of succinic anhydride, polarizing the carbonyl group and making it highly electrophilic. This complex may then open to form an acylium ion.

-

Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃.

-

Hydrolysis: The reaction is quenched with water to hydrolyze the aluminum complexes, liberating the final β-benzoylpropionic acid product.

Causality Note: A stoichiometric excess of AlCl₃ (typically >2 equivalents) is required. The first equivalent coordinates with the anhydride to generate the electrophile. A second equivalent is consumed by complexing with the carbonyl group of the newly formed ketone. Furthermore, the carboxylic acid group in the product also reacts with AlCl₃. This deactivates the catalyst, meaning it is not a truly catalytic process in the classical sense.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

The following protocol is adapted from the trusted procedure published in Organic Syntheses, Coll. Vol. 2, p. 74 (1943).

Materials:

-

Succinic anhydride: 68 g (0.68 mole)

-

Dry, thiophene-free benzene: 350 g (4.5 moles)

-

Powdered, anhydrous aluminum chloride: 200 g (1.5 moles)

-

Water, concentrated hydrochloric acid, sodium carbonate

Procedure:

-

Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, combine the succinic anhydride and dry benzene.

-

Catalyst Addition: Start the stirrer and add the powdered anhydrous aluminum chloride all at once. The mixture will become hot and evolve hydrogen chloride gas.

-

Reflux: Heat the mixture in an oil bath to reflux and maintain, with continued stirring, for 30 minutes.

-

Quenching: Cool the flask in a water bath and slowly add 300 mL of water through a dropping funnel. This step is highly exothermic and must be done cautiously.

-

Benzene Removal: Remove the excess benzene by steam distillation.

-

Initial Isolation: Pour the hot residual solution into a beaker and allow it to cool. Decant the liquid from the precipitated solid. Acidify the liquid with concentrated HCl to precipitate an initial crop of crude product.

-

Purification (via Salt Formation): The main solid residue is treated with a solution of sodium carbonate (75 g in 500 mL of water) and boiled.[4] This converts the acidic product into its water-soluble sodium salt, leaving behind insoluble aluminum hydroxide.

-

Final Precipitation: Filter the hot solution to remove the aluminum salts. The clear, colorless filtrate is then acidified with concentrated hydrochloric acid. β-Benzoylpropionic acid precipitates as an oil that quickly solidifies.

-

Collection and Drying: Cool the mixture to 0°C, collect the solid product by filtration, wash with cold water, and dry. The typical yield is 95–100 g (77–82%).[4]

Physicochemical Properties and Characterization

β-Benzoylpropionic acid is a white to off-white crystalline solid at room temperature.[3][5] Its dual functionality dictates its chemical properties, exhibiting reactions characteristic of both ketones and carboxylic acids.[6]

| Property | Value |

| Chemical Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | White to cream crystalline powder |

| Melting Point | 113-116 °C |

| Solubility | Soluble in ethanol, acetone; limited solubility in water |

| CAS Number | 2051-95-8 |

Evolution of Synthetic Methodologies

While the classic AlCl₃-mediated synthesis is robust, it suffers from significant drawbacks, including the use of corrosive reagents, large amounts of waste (aluminum hydroxide), and the use of hazardous solvents like benzene. Modern research has focused on developing "greener" and more efficient alternatives.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional thermal heating for the Friedel-Crafts acylation.[7]

-

Mechanochemistry: Solvent-free methods using ball milling have been developed for Friedel-Crafts acylations.[8] These mechanochemical approaches reduce solvent waste and can sometimes lead to different reactivity or higher yields compared to solution-phase reactions.[8]

-

Alternative Catalysts: To circumvent the problems associated with AlCl₃, researchers have explored solid acid catalysts like zeolites and the use of ionic liquids, which can function as both solvent and catalyst, offering potential for recyclability.[9]

Significance and Applications in Modern Synthesis

The true value of β-benzoylpropionic acid lies in its versatility as a synthetic intermediate.[5] The presence of two distinct functional groups allows for a wide range of subsequent transformations.

-

Pharmaceuticals: It is a key building block for numerous active pharmaceutical ingredients (APIs).[5][6] Notably, it is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen , which is 2-(3-benzoylphenyl)propanoic acid.[10]

-

Fine Chemicals: It is used in the synthesis of specialized polymers, dyes, and other performance materials.[5]

-

Named Reactions: It is a common starting material for the Haworth synthesis of polycyclic aromatic compounds. The ketone can be reduced (e.g., via a Clemmensen or Wolff-Kishner reduction) to an alkyl chain, and the carboxylic acid can then be used to effect an intramolecular Friedel-Crafts acylation to form a new ring.

Caption: Synthetic utility of β-Benzoylpropionic Acid.

Conclusion

From its origins as an early exemplar of the revolutionary Friedel-Crafts reaction, β-benzoylpropionic acid has secured a lasting place in the canon of organic synthesis. Its straightforward, albeit classically harsh, preparation provided generations of chemists with a valuable bifunctional building block. Today, while the fundamental transformation remains relevant, the focus has shifted towards refining its synthesis through greener, more sustainable methods. Its continued use in the pharmaceutical and fine chemical industries underscores the enduring importance of this historically significant molecule.[5][6]

References

-

Somerville, L. F., & Allen, C. F. H. (1943). β-BENZOYLPROPIONIC ACID. Organic Syntheses, Coll. Vol. 2, 74. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Benzoylpropionic Acid in Organic Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzoylpropionic acid. Retrieved from [Link]

- Google Patents. (2008). US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids.

-

ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

-

Desai, R. D., & Wai, M. A. (1937). Studies in the Friedel-Crafts Reaction. Proceedings of the Indian Academy of Sciences - Section A, 6(3), 135-143. Retrieved from [Link]

-

Stolar, T., Karadeniz, B., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1414–1423. Retrieved from [Link]

-

Quick Company. (n.d.). Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their Derivatives. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]

- 7. Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their [quickcompany.in]

- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Purification of 3-Propanoylbenzoic Acid by Recrystallization: An Application Note and Protocol

This document provides a comprehensive guide for the purification of 3-propanoylbenzoic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this application note delves into the scientific principles underpinning the purification process, offers a detailed experimental protocol, and provides insights for troubleshooting and characterization of the purified product.

Introduction: The Rationale for Purification

3-Propanoylbenzoic acid is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other fine chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1]

The fundamental principle of recrystallization lies in the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble even at elevated temperatures (allowing for their removal by hot filtration). By carefully selecting a solvent and controlling the cooling process, highly pure crystals of the target compound can be obtained.

Physicochemical Properties and Solvent Selection Strategy

A thorough understanding of the physicochemical properties of 3-propanoylbenzoic acid is crucial for developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of 3-Propanoylbenzoic Acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 3-Propanoylbenzoic Acid | C₁₀H₁₀O₃ | 178.18 | Not available | Target compound. |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | Structurally similar parent compound. Slightly soluble in cold water, more soluble in hot water and organic solvents.[2][3] |

| 3-Acetylbenzoic Acid | C₉H₈O₃ | 164.16 | Not available | Structurally similar keto-acid. |

Recommended Solvents for Screening:

-

Protic Solvents: Water, Ethanol, Methanol, Isopropanol

-

Aprotic Polar Solvents: Acetone, Ethyl Acetate

-

Nonpolar Solvents: Toluene, Hexane

-

Solvent Mixtures: Ethanol/Water, Acetone/Hexane, Toluene/Hexane

The ideal solvent system will exhibit the following characteristics:

-

High solubility of 3-propanoylbenzoic acid at elevated temperatures.

-

Low solubility of 3-propanoylbenzoic acid at low temperatures (e.g., 0-4 °C).

-

Favorable solubility profile for impurities (either very high or very low).

-

A boiling point that is below the melting point of 3-propanoylbenzoic acid to prevent "oiling out."

-

Inertness towards the compound.

-

Ease of removal from the purified crystals (i.e., relatively low boiling point). [1]

Potential Impurities and Their Origin

The nature and quantity of impurities in a sample of 3-propanoylbenzoic acid will largely depend on its synthetic route. A common method for the synthesis of such aromatic ketones is the Friedel-Crafts acylation .[4][5][6][7] In a potential synthesis, benzene could be acylated with propanoyl chloride in the presence of a Lewis acid catalyst, followed by a carboxylation step.

Potential Impurities from a Friedel-Crafts Acylation Route:

-

Unreacted Starting Materials: Benzene, Propanoyl Chloride.

-

Isomeric Byproducts: Positional isomers of propanoylbenzoic acid (e.g., 2-propanoylbenzoic acid, 4-propanoylbenzoic acid) may form depending on the reaction conditions.

-

Polysubstituted Products: Di-acylated benzene derivatives.

-

Hydrolysis Products: Propanoic acid from the hydrolysis of propanoyl chloride.

-

Catalyst Residues: Residual Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products.

Understanding these potential impurities is critical for selecting a solvent system that can effectively separate them from the desired product. For instance, more polar impurities might be more soluble in a polar solvent and remain in the mother liquor.

Experimental Protocol for the Recrystallization of 3-Propanoylbenzoic Acid

This protocol outlines a general procedure for the recrystallization of 3-propanoylbenzoic acid. The specific solvent and volumes should be optimized based on the results of the solvent screening tests.

4.1. Materials and Equipment

-

Crude 3-propanoylbenzoic acid

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks (various sizes)

-

Heating mantle or hot plate with a water or oil bath

-

Magnetic stirrer and stir bars

-

Buchner funnel and flask

-

Filter paper

-

Glass funnel (for hot filtration, optional)

-

Ice bath

-

Spatula

-

Drying oven or desiccator

4.2. Safety Precautions

-

Always work in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][8]

-

Handle organic solvents with care, as many are flammable and can be harmful if inhaled or absorbed through the skin.

-

Avoid breathing dust from the solid compounds.[2]

4.3. Step-by-Step Procedure

Step 1: Solvent Selection (Small-Scale Trial)

-

Place a small amount (e.g., 50 mg) of crude 3-propanoylbenzoic acid into several test tubes.

-

Add a few drops of a different candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the solid just dissolves.

-

Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals upon cooling is a suitable candidate for the bulk recrystallization. A two-solvent system can also be explored where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[9]

Step 2: Dissolution

-

Place the crude 3-propanoylbenzoic acid into an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the recovery yield.

Step 3: Hot Filtration (Optional)

If insoluble impurities are present, they should be removed by hot filtration.

-

Preheat a glass funnel and a clean receiving Erlenmeyer flask.

-

Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper into the receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 4: Crystallization

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the mouth of the flask with a watch glass or beaker will slow the cooling rate and prevent contamination.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

Step 5: Isolation of Crystals

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

-

Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.

-

Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

Step 6: Drying

-

Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of 3-propanoylbenzoic acid or in a desiccator under vacuum.

Visualization of the Recrystallization Workflow

Caption: Workflow for the purification of 3-propanoylbenzoic acid by recrystallization.

Characterization of Purified Product

To confirm the purity of the recrystallized 3-propanoylbenzoic acid, the following analytical techniques are recommended:

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

-

Thin-Layer Chromatography (TLC): Compare the recrystallized product with the crude material. The purified sample should show a single spot, while the crude material may show multiple spots corresponding to impurities.

-

Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure of the purified product and detect the presence of any remaining impurities.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Use a lower-boiling solvent. Use a less polar solvent or a solvent mixture. |

| No Crystal Formation | Too much solvent was used. The solution is not supersaturated. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |

| Low Recovery | Too much solvent was used. The solution was not cooled sufficiently. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent. |

| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |

Conclusion

Recrystallization is a fundamental and effective technique for the purification of 3-propanoylbenzoic acid. By following a systematic approach to solvent selection and adhering to the detailed protocol provided, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques outlined in this application note are broadly applicable to the purification of other solid organic compounds.

References

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Chemistry LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Solis, F. (2013, September 10). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

- Google Patents. (n.d.). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

-

PubChem. (n.d.). 3-Propylbenzoic acid. [Link]

-

PubChem. (n.d.). Benzoic acid. [Link]

-

PubChem. (n.d.). 3-Acetylbenzoic acid. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

-

John Wiley & Sons, Inc. (n.d.). Purification of Laboratory Chemicals. [Link]

-

Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

-

ResearchGate. (n.d.). Experimental solubility of benzoic acid in water compared with.... [Link]

-

ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

ResearchGate. (n.d.). Benzoic acid solubility in pure water and aqueous 2-propanol fractions vs. temperature. [Link]

-

Möller Chemie. (n.d.). Safety data sheet: Benzoic acid. [Link]

-

Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]

-

Trade Science Inc. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. carlroth.com [carlroth.com]

- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. rubingroup.org [rubingroup.org]

Application and Protocol Guide for the Analytical Characterization of 3-Propanoylbenzoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction

3-Propanoylbenzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a ketone group attached to a benzene ring. As with many substituted benzoic acid derivatives, it holds potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise analytical characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters in research, process development, and quality control within the pharmaceutical industry.

This document provides a comprehensive guide to the analytical methodologies for the characterization of 3-Propanoylbenzoic acid. It is designed to offer both foundational understanding and practical, step-by-step protocols for scientists engaged in its synthesis, evaluation, or formulation. The methods described herein are grounded in established principles of analytical chemistry and are designed to be robust and self-validating, in alignment with industry best practices and regulatory expectations such as those outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Propanoylbenzoic acid is the first step in developing appropriate analytical methods. The following table summarizes key computed properties for the closely related isomer, 4-Propanoylbenzoic acid, which can be considered representative for analytical method development.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem[4] |

| Molecular Weight | 178.18 g/mol | PubChem[4] |

| XLogP3 | 2.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[4] |

Overall Analytical Workflow

A multi-faceted approach is necessary for the comprehensive characterization of 3-Propanoylbenzoic acid. The following diagram illustrates a logical workflow, starting from initial identification and progressing to quantitative purity assessment.

Caption: A typical workflow for the comprehensive analysis of 3-Propanoylbenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of 3-Propanoylbenzoic acid and identifying any related impurities. The carboxylic acid moiety requires a buffered or acidified mobile phase to suppress its ionization, ensuring good peak shape and reproducible retention.[5][6]

Principle of RP-HPLC Separation

The stationary phase, typically a C18-modified silica, is nonpolar, while the mobile phase is a more polar mixture of water and an organic solvent like acetonitrile or methanol. By maintaining a low pH (typically 2.5-3.5), the carboxylic acid group of 3-Propanoylbenzoic acid remains protonated (neutral), increasing its hydrophobicity and allowing for retention on the nonpolar stationary phase. Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (a gradient), which increases the mobile phase's nonpolarity and coaxes the analyte off the column.

Detailed HPLC Protocol

This protocol is a robust starting point and should be validated for its intended use according to ICH guidelines.[2][3]

Instrumentation:

-

HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolution and efficiency for small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and acidifier to ensure sharp peaks for the carboxylic acid. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is suitable for initial screening of impurities with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |

| Injection Volume | 2 µL | A small volume is sufficient for modern HPLC systems. |

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3-Propanoylbenzoic acid.

-

Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

Data Interpretation:

-

The main peak corresponding to 3-Propanoylbenzoic acid should be symmetrical and well-resolved from any other peaks.

-

Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).

-

The PDA detector can be used to assess peak purity by comparing the UV spectra across the peak.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for confirming the molecular weight of 3-Propanoylbenzoic acid. It provides high sensitivity and specificity.[7] Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging for this compound due to its low volatility and potential for thermal degradation; it would likely require a derivatization step to increase volatility.[8][9]

Principle of LC-MS

After separation by HPLC (using a compatible mobile phase like formic acid instead of TFA), the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 3-Propanoylbenzoic acid. In negative ion mode, the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which is then detected by the mass analyzer.

LC-MS Protocol

Instrumentation:

-

An HPLC or UPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC-MS Conditions:

-

LC Method: A fast gradient similar to the HPLC method can be used, but with formic acid (0.1%) as the mobile phase modifier, as it is more compatible with MS than TFA.

-

Ionization Mode: ESI, Negative

-

Scan Range: m/z 50 - 500

-

Capillary Voltage: 3.0 kV

-

Drying Gas Flow: 10 L/min

-

Drying Gas Temperature: 350 °C

Data Interpretation:

-

The primary ion observed in the mass spectrum should correspond to the deprotonated molecule, [M-H]⁻. For 3-Propanoylbenzoic acid (C₁₀H₁₀O₃), the expected exact mass is 178.06299 Da.

-

Therefore, a prominent peak at m/z 177.0557 should be observed. High-resolution mass spectrometry can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation